molecular formula C14H14O2Te B14446183 Benzenemethanol, 2,2'-tellurobis- CAS No. 77446-41-4

Benzenemethanol, 2,2'-tellurobis-

Cat. No.: B14446183
CAS No.: 77446-41-4
M. Wt: 341.9 g/mol
InChI Key: UIBUHFJFLAMQAX-UHFFFAOYSA-N
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Description

Benzenemethanol, 2,2’-tellurobis- is an organotellurium compound characterized by the presence of a tellurium atom bonded to two benzenemethanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenemethanol, 2,2’-tellurobis- typically involves the reaction of benzenemethanol with tellurium tetrachloride (TeCl4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for benzenemethanol, 2,2’-tellurobis- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 2,2’-tellurobis- undergoes various chemical reactions, including:

    Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).

    Reduction: Reduction of the tellurium center can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzenemethanol groups can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.

    Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.

    Substitution: Nucleophiles such as halides (Cl-, Br-) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of tellurium oxides or tellurium-containing organic compounds.

    Reduction: Formation of lower oxidation state tellurium compounds.

    Substitution: Formation of substituted benzenemethanol derivatives.

Scientific Research Applications

Benzenemethanol, 2,2’-tellurobis- has several scientific research applications:

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of tellurium-based pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as tellurium-containing polymers and catalysts.

Mechanism of Action

The mechanism of action of benzenemethanol, 2,2’-tellurobis- involves the interaction of the tellurium center with various molecular targets. The tellurium atom can form bonds with nucleophilic sites in biological molecules, leading to the disruption of cellular processes. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol: A simpler analog without the tellurium atom, used in organic synthesis and as a solvent.

    Diphenyl ditelluride: Contains two phenyl groups bonded to a tellurium-tellurium bond, used as a reagent in organic synthesis.

    Tellurium dioxide (TeO2): An inorganic compound with applications in materials science and catalysis.

Uniqueness

Benzenemethanol, 2,2’-tellurobis- is unique due to the presence of the tellurium atom bonded to two benzenemethanol groups, which imparts distinct chemical properties and reactivity. This compound’s ability to undergo various redox reactions and form stable complexes with nucleophiles makes it valuable in both research and industrial applications.

Properties

CAS No.

77446-41-4

Molecular Formula

C14H14O2Te

Molecular Weight

341.9 g/mol

IUPAC Name

[2-[2-(hydroxymethyl)phenyl]tellanylphenyl]methanol

InChI

InChI=1S/C14H14O2Te/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2

InChI Key

UIBUHFJFLAMQAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)[Te]C2=CC=CC=C2CO

Origin of Product

United States

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